molecular formula C18H17N5O B14934889 N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B14934889
M. Wt: 319.4 g/mol
InChI Key: MSCHZALPAWNIDR-UHFFFAOYSA-N
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Description

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a small-molecule compound featuring a benzamide core substituted with a pyridin-4-yl ethyl group and a pyrimidin-2-ylamino moiety. The pyrimidine and pyridine rings are critical pharmacophores for binding to kinase ATP pockets, as seen in analogs like imatinib derivatives and diaminopyrimidine-based EGFR inhibitors .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C18H17N5O/c24-17(20-13-8-14-6-11-19-12-7-14)15-2-4-16(5-3-15)23-18-21-9-1-10-22-18/h1-7,9-12H,8,13H2,(H,20,24)(H,21,22,23)

InChI Key

MSCHZALPAWNIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of a pyridine derivative with a pyrimidine derivative under specific conditions. One common method includes the use of substituted benzoic acid as a starting material, which undergoes a series of reactions to introduce the pyridine and pyrimidine moieties . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound shares structural similarities with several kinase-targeting agents, including diaminopyrimidine-based EGFR inhibitors and imatinib intermediates. Key differentiating factors include substituent positioning, linker chemistry, and selectivity profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Target Key Structural Features Activity/Selectivity Insights
N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide (Target Compound) Hypothesized kinase Pyridin-4-yl ethyl linker; pyrimidin-2-ylamino substituent Likely moderate kinase inhibition; selectivity influenced by pyridine positioning
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) EGFR (T790M mutant) Diaminopyrimidine core; hydroxypropan-2-ylamino group High potency against EGFR T790M (IC₅₀ < 10 nM); improved metabolic stability
2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2) EGFR (wild-type) 4-hydroxypiperidin-1-yl substituent Moderate activity (IC₅₀ ~50 nM); reduced selectivity due to polar piperidine group
N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (Imatinib Intermediate) Bcr-Abl (Imatinib pathway) Pyridin-3-yl group; methylphenyl linker Key intermediate for imatinib synthesis; optimized for cost and scalability

Key Research Findings

Structural Determinants of Activity

  • Pyridine Positioning : The target compound’s pyridin-4-yl group may enhance solubility but reduce selectivity compared to pyridin-3-yl analogs like imatinib intermediates, which show stronger Bcr-Abl binding .
  • Substituent Effects: Compound 1’s hydroxypropan-2-ylamino group improves EGFR T790M inhibition by forming hydrogen bonds with the kinase’s hydrophobic pocket . In contrast, the target compound lacks this substituent, suggesting lower potency.

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